molecular formula C10H13NO2S B6255988 methyl 3-[(4-aminophenyl)sulfanyl]propanoate CAS No. 131042-40-5

methyl 3-[(4-aminophenyl)sulfanyl]propanoate

Cat. No.: B6255988
CAS No.: 131042-40-5
M. Wt: 211.28 g/mol
InChI Key: QAVHLDCADYZYKN-UHFFFAOYSA-N
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Description

Significance of Aryl Thioether and Aminoaryl Moieties in Chemical Synthesis

Aryl thioethers are prominent structural motifs found in numerous natural products, pharmaceuticals, and functional materials. masterorganicchemistry.comresearchgate.net Their importance stems from their contribution to the biological activity of molecules and their utility as versatile synthetic intermediates. researchgate.net The carbon-sulfur bond in aryl thioethers can be formed through various methods, including metal-catalyzed cross-coupling reactions, which allow for the facile construction of complex molecular frameworks. acsgcipr.org

The aminoaryl moiety, particularly the aniline (B41778) substructure, is another cornerstone of chemical synthesis, especially in the pharmaceutical and materials science sectors. nih.gov The amino group can act as a key pharmacophore, a directing group in aromatic substitution reactions, or a site for further derivatization to introduce diverse functionalities. nbinno.comeurekalert.org The presence of an amino group on an aromatic ring significantly influences the electronic properties of the molecule, enhancing its reactivity and potential for intermolecular interactions.

Overview of Propanoate Esters as Synthetic Scaffolds

Propanoate esters, and esters in general, are widely utilized as synthetic scaffolds in drug discovery and development. scirp.orgnih.govjns.edu.af They can serve as prodrugs to improve the pharmacokinetic properties of a therapeutic agent, such as its solubility, stability, and bioavailability. scirp.orgnih.gov The ester functionality can be readily hydrolyzed in vivo by esterases to release the active drug. scirp.org Furthermore, the propanoate backbone provides a flexible three-carbon chain that can be modified to optimize the spatial arrangement of functional groups and their interactions with biological targets.

Contextualization of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate within Contemporary Chemical Research

This compound is a bifunctional molecule that strategically combines an aryl thioether, an aminoaryl group, and a propanoate ester. This unique arrangement of functional groups makes it a compound of significant interest in contemporary chemical research. The presence of a primary aromatic amine and a thioether linkage offers two distinct sites for orthogonal chemical modifications, allowing for the construction of complex and diverse molecular architectures. For instance, the amino group can undergo acylation, alkylation, or diazotization reactions, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, each with distinct chemical and physical properties. This versatility positions the compound as a valuable building block for the synthesis of novel bioactive molecules and functional materials. researchgate.netmdpi.com

Rationale and Objectives for Comprehensive Academic Investigation of the Compound

A comprehensive academic investigation into this compound is warranted due to its potential as a versatile synthetic intermediate. The primary objectives of such an investigation would be to:

Develop efficient and scalable synthetic routes to the compound. A likely approach would be the thia-Michael addition of 4-aminothiophenol (B129426) to methyl acrylate. researchgate.net

Thoroughly characterize its physicochemical and spectroscopic properties.

Explore its reactivity at the amino, thioether, and ester functionalities to establish its utility as a synthetic scaffold.

Investigate its potential applications in medicinal chemistry as a precursor to novel therapeutic agents and in materials science for the development of new polymers or functional coatings.

By achieving these objectives, a deeper understanding of the chemistry of this bifunctional thioether-containing ester can be established, paving the way for its broader application in organic synthesis.

Chemical and Physical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₃NO₂S uni.lu
Molecular Weight 211.28 g/mol uni.lu
Appearance Expected to be a solid at room temperatureInferred
SMILES COC(=O)CCSC1=CC=C(C=C1)N uni.lu
InChI Key QAVHLDCADYZYKN-UHFFFAOYSA-N uni.lu
Predicted XlogP 1.6 uni.lu
Predicted Collision Cross Section ([M+H]⁺) 145.3 Ų uni.lu

Spectroscopic Data Interpretation (Predicted)

The spectroscopic data for this compound can be predicted based on the expected signals from its constituent protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the propanoate chain, and the methyl ester protons. The aromatic protons would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the propanoate chain adjacent to the sulfur and the carbonyl group would appear as triplets. The methyl protons of the ester group would be a singlet. docbrown.info

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would show signals for the four distinct aromatic carbons, the two methylene carbons of the propanoate chain, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of these carbons would be influenced by the neighboring functional groups. docbrown.info

Synthesis of the 4-Aminothiophenol Precursor

The utility of the aforementioned C-S bond formation strategies is contingent on the availability of the necessary precursors. For the synthesis of this compound, 4-aminothiophenol is a critical starting material. chemicalbook.com Its synthesis can be approached through several well-documented routes.

1 Reductive Routes from 4-Nitrothiophenol Derivatives

A common and effective method for preparing 4-aminothiophenol involves the reduction of a corresponding nitro-aromatic compound. One established procedure starts with p-chloronitrobenzene. prepchem.com In this process, p-chloronitrobenzene is refluxed with sodium sulfide (B99878) nonahydrate in an aqueous solution. This single step achieves both the displacement of the chloride and the reduction of the nitro group to an amine, yielding 4-aminothiophenol after workup. prepchem.comchemicalbook.com

An alternative reductive strategy begins with 4-aminobenzenesulfonamide. The sulfonamide is heated with potassium formate, which acts as the reducing agent, to produce 4-aminothiophenol. The reaction proceeds at high temperatures, and after cooling and acidification, the final product is obtained. google.com

Starting MaterialReagentsKey TransformationYield
p-ChloronitrobenzeneSodium sulfide nonahydrate, H₂OSimultaneous nucleophilic substitution and nitro reduction69%
4-AminobenzenesulfonamidePotassium formateReduction of sulfonamide to thiol68.1%

This table outlines two distinct reductive methods for the synthesis of the key precursor, 4-aminothiophenol. prepchem.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131042-40-5

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3

InChI Key

QAVHLDCADYZYKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 3 4 Aminophenyl Sulfanyl Propanoate

2 Direct Thiolation of Aniline (B41778) Derivatives

Direct thiolation involves the introduction of a sulfur-containing group directly onto the aniline ring. These methods often utilize C-H activation principles and can be performed under metal-free conditions. One such protocol employs an iodine/DMSO system to promote the direct arylthiation of anilines with thiols. acs.org This approach allows for the controlled mono-, bis-, or tri-sulfenylation of the aniline ring. While this method is typically used to create diaryl sulfides, it represents a potential strategy for the direct functionalization of the aniline core. acs.org Another approach involves a two-step process where the aniline derivative is first brominated regioselectively, followed by a copper/oxalic diamide-catalyzed C-S cross-coupling reaction with a thiol source. researchgate.net This allows for precise control over the position of the newly introduced thioether group. researchgate.net

Optimization of Reaction Conditions and Process Parameters

The kinetics of the thia-Michael addition are significantly influenced by the choice of solvent. nih.gov Solvents that promote the formation of the initiating thiolate anion can accelerate the reaction. nih.gov Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) have been shown to enhance the rate of base-catalyzed thiol-acrylate reactions compared to neat (solvent-free) conditions. nih.gov However, the optimal solvent is system-dependent, and in some cases, alcohols or even solvent-free conditions can provide the best results. um.edu.mt

Table 3: Impact of Solvent on a Model Thia-Michael Addition Reaction
SolventRelative Reaction RateGeneral ObservationsReferences
Dimethyl Sulfoxide (DMSO)FastAccelerates base-catalyzed reactions by stabilizing the thiolate anion. nih.gov
Tetrahydrofuran (THF)ModerateCommon polar aprotic solvent for kinetic studies. rsc.org
TolueneSlow to ModerateNonpolar solvent; can be effective, especially in asymmetric catalysis. pkusz.edu.cn
Solvent-FreeVery FastEnvironmentally friendly; often leads to high yields in short times. um.edu.mt

Temperature also plays a critical role. While many thia-Michael additions proceed efficiently at room temperature, elevated temperatures can be used to increase the reaction rate. nih.govrsc.org However, for reversible thia-Michael systems, higher temperatures can shift the equilibrium back toward the starting materials. rsc.orgnih.gov Therefore, the optimal temperature must be carefully determined to balance reaction kinetics with the stability of the desired adduct.

The thia-Michael addition is typically catalyzed by either a weak Brønsted base (e.g., triethylamine) or a Lewis base/nucleophile (e.g., a phosphine). nih.gov The choice of catalyst dictates the initiation mechanism. researchgate.net

Base-Catalyzed Mechanism : A base deprotonates the thiol to form a thiolate anion, which is the active nucleophile. nih.govnih.gov

Nucleophile-Initiated Mechanism : A nucleophilic catalyst (like a phosphine) first attacks the Michael acceptor, generating a zwitterionic intermediate that then deprotonates the thiol to form the thiolate. nih.govresearchgate.net

For base-catalyzed pathways, catalyst loading is typically kept at a minimum effective level to facilitate the reaction without complicating purification. The choice of catalyst can significantly impact reaction rates and selectivity. researchgate.net

While "ligand system design" is more traditionally associated with metal-catalyzed reactions, the principles can be extended to the design of organocatalysts and even the Michael acceptor itself. For instance, in asymmetric synthesis, chiral N-heterocyclic carbenes (NHCs) have been used as non-covalent Brønsted base catalysts to promote enantioselective C-S bond formation. pkusz.edu.cn The structure of the catalyst, involving specific hydrogen bonding and π-π stacking interactions, is crucial for achieving high stereoselectivity. pkusz.edu.cn Similarly, Fe(II) complexes with chiral bipyridine ligands have been developed for highly enantioselective thia-Michael additions. acs.org

In the synthesis of the precursor 3-[(4-aminophenyl)sulfanyl]propanoic acid from 4-aminothiophenol (B129426), chemoselectivity is the paramount consideration. The starting material contains two distinct nucleophilic sites: a soft thiol (-SH) group and a harder amino (-NH₂) group.

The Michael addition is a conjugate addition to an α,β-unsaturated carbonyl system. The β-carbon is a soft electrophilic center. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. Sulfur-based nucleophiles (thiolates) are significantly softer than nitrogen-based nucleophiles (amines). Consequently, the thiol group of 4-aminothiophenol will selectively attack the β-carbon of the acrylate, leading to the desired thia-Michael adduct. The competing aza-Michael addition is generally insignificant under these conditions. nih.govrsc.org

Regioselectivity, in this context, is straightforward. The conjugate addition mechanism dictates that the nucleophilic attack occurs at the β-carbon of the α,β-unsaturated system, with no ambiguity regarding the site of C-S bond formation on the propanoate backbone. The primary challenge is ensuring the selective reaction of the thiol over the amine, a challenge that is effectively overcome by the inherent reactivity principles of the Michael addition. researchgate.net

Green Chemistry Approaches in Synthesis of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate

The synthesis of this compound, while not extensively documented in dedicated green chemistry literature, can be approached through methodologies that align with the principles of environmentally benign chemical synthesis. The primary route to this compound is the Thia-Michael addition of 4-aminothiophenol to methyl acrylate. Green chemistry strategies for this transformation focus on the reduction or elimination of hazardous solvents and the use of catalytic systems that are efficient and recyclable.

The Thia-Michael addition is an atom-economical reaction, a key feature of green chemistry, as it involves the 1,4-conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, incorporating all atoms of the reactants into the final product. Traditional approaches to this reaction often utilize organic solvents and basic catalysts. However, contemporary research in organic synthesis has demonstrated the feasibility of conducting such reactions under greener conditions, such as in aqueous media or in the absence of a solvent altogether.

Recent advancements in organic synthesis have highlighted the use of water as a green solvent for various reactions, including Michael additions. scielo.brresearchgate.net The use of water not only minimizes the environmental impact associated with volatile organic compounds (VOCs) but can also enhance reaction rates and selectivity due to hydrophobic effects and the unique polarity of water. For the synthesis of this compound, employing an aqueous medium could offer a sustainable alternative to traditional organic solvents.

Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. By eliminating the solvent, this method reduces waste, simplifies purification processes, and can lead to higher reaction rates due to increased reactant concentration. The Thia-Michael addition of thiols to α,β-unsaturated ketones has been successfully carried out under solvent-free conditions, often with the aid of a solid-supported catalyst. srce.hr This approach is highly applicable to the synthesis of the target compound.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For Thia-Michael additions, a variety of catalysts have been explored that offer environmental benefits. These include solid-supported bases, ionic liquids, and metal-based catalysts that can be easily separated from the reaction mixture and reused. For instance, ferric chloride has been reported as an efficient catalyst for the thia-Michael addition between thiols and α,β-unsaturated carbonyl compounds at room temperature, offering good yields in short reaction times. srce.hr The application of such catalytic systems to the synthesis of this compound could significantly improve its green profile.

While specific studies focusing solely on the green synthesis of this compound are not abundant, the principles and methodologies developed for analogous Thia-Michael additions provide a clear framework for its environmentally friendly production. The data presented in the following table is a compilation of findings from studies on Thia-Michael additions under various green conditions and is illustrative of the potential for the green synthesis of the target compound.

CatalystMichael AcceptorThiolSolventTemperature (°C)TimeYield (%)Ref
HClO₄–SiO₂α,β-unsaturated ketoneThiophenolSolvent-freeRoom Temp2-20 min85-99 srce.hr
Ferric Chlorideα,β-unsaturated carbonylVarious thiolsNot specifiedRoom Temp5-20 minGood srce.hr
NoneNitro olefinsThiophenolWaterNot specifiedNot specified58-95 scielo.brresearchgate.net
DABCOp-Quinone methidesOrganosulfur reagentsNot specifiedNot specifiedNot specified13-85 nih.gov

Chemical Reactivity and Derivatization of Methyl 3 4 Aminophenyl Sulfanyl Propanoate

Reactions of the Aromatic Amino Group

The aromatic amino group is a potent activating group, significantly influencing the reactivity of the phenyl ring and serving as a nucleophilic center for various derivatizations.

Electrophilic Aromatic Substitutions on the Aminophenyl Ring (e.g., Halogenation, Nitration)

The primary amino (-NH₂) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. byjus.com In methyl 3-[(4-aminophenyl)sulfanyl]propanoate, the para position is occupied by the methylsulfanylpropanoate group, thus substitutions are directed to the ortho positions (C3 and C5) relative to the amino group.

Halogenation: Due to the high activation of the ring by the amino group, direct halogenation of anilines with reagents like bromine water often leads to polysubstitution. byjus.com For this compound, this would likely result in the formation of a 3,5-dihalo derivative. To achieve controlled monohalogenation, the reactivity of the amino group must be attenuated. This is commonly done by converting the amine into an amide (e.g., an acetanilide) via acylation. The amide group is still an ortho, para-director but is less activating, allowing for selective substitution. chemistrysteps.comlibretexts.orglibretexts.org The protecting acetyl group can later be removed by hydrolysis.

Nitration: The direct nitration of anilines with a mixture of nitric and sulfuric acids is often problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This leads to the formation of the meta-nitro product and potential side reactions from oxidation. chemistrysteps.comlibretexts.orgresearchgate.net To nitrate the ring at the ortho position, the amino group must first be protected, typically by acetylation, to prevent protonation and to direct the substitution as desired. libretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution
ReactionReagentsExpected Major Product(s)Remarks
Bromination (uncontrolled)Br₂ in H₂O or CH₃COOHMethyl 3-{[4-amino-3,5-dibromophenyl]sulfanyl}propanoateHigh reactivity leads to disubstitution. byjus.com
Bromination (controlled)1. Acetic anhydride (B1165640) 2. Br₂ in CH₃COOH 3. H₃O⁺, heatMethyl 3-{[4-amino-3-bromophenyl]sulfanyl}propanoateProtection of the amino group as an amide allows for monosubstitution. chemistrysteps.com
Nitration (direct)HNO₃, H₂SO₄Methyl 3-{[4-amino-2-nitrophenyl]sulfanyl}propanoate and oxidation byproductsProtonation of the amino group leads to a mixture of products and significant decomposition. libretexts.org
Nitration (controlled)1. Acetic anhydride 2. HNO₃, H₂SO₄, low temp. 3. H₃O⁺, heatMethyl 3-{[4-amino-3-nitrophenyl]sulfanyl}propanoateAmide protection prevents anilinium ion formation and directs nitration to the ortho position. libretexts.org

Acylation, Sulfonylation, and Alkylation Reactions

These reactions occur on the nitrogen atom of the amino group, which acts as a nucleophile.

Acylation: The primary amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. For instance, reacting this compound with acetyl chloride in the presence of a base would yield methyl 3-{[4-(acetylamino)phenyl]sulfanyl}propanoate. This transformation is fundamental for protecting the amino group during other synthetic steps. libretexts.org

Sulfonylation: In a similar fashion, the amino group can be sulfonylated with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) to produce stable sulfonamides. Recent studies have also explored methods for the direct sulfonylation of anilines. rsc.orgmdpi.com

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

A primary aromatic amine is a key functional group for the generation of diazonium salts, which are highly valuable synthetic intermediates. masterorganicchemistry.com

Diazotization: Treatment of this compound with nitrous acid (HNO₂, generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. masterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas.

Subsequent Transformations: The diazonium salt can undergo a variety of nucleophilic substitution reactions where the diazonium group is replaced.

Sandmeyer Reaction: This reaction utilizes copper(I) salts to introduce a range of substituents. organic-chemistry.orgwikipedia.org For example, using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) would replace the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.comwikipedia.org

Schiemann Reaction: This is used to introduce a fluorine atom by treating the diazonium salt with fluoroboric acid (HBF₄), followed by thermal decomposition. organic-chemistry.org

Other Substitutions: The diazonium group can also be replaced with an iodide (-I) by treatment with potassium iodide, a hydroxyl group (-OH) by heating in water, or a hydrogen atom (-H) by reaction with hypophosphorous acid (H₃PO₂). masterorganicchemistry.comorganic-chemistry.org

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

Primary amines, such as the one in this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. derpharmachemica.comekb.egnanobioletters.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and can be driven to completion by removing the water formed. Schiff bases derived from aniline (B41778) derivatives are widely studied for their diverse applications. derpharmachemica.comresearchgate.netinorgchemres.org

For example, the reaction with a substituted salicylaldehyde would produce a salicylaldimine derivative, a class of compounds known for their coordination chemistry. researchgate.net

Table 2: Examples of Derivatization via the Aromatic Amino Group
Reaction TypeReagent(s)Product Functional GroupExample Product Name
AcylationAcetyl chloride / PyridineAmideMethyl 3-{[4-(acetylamino)phenyl]sulfanyl}propanoate
Sulfonylationp-Toluenesulfonyl chloride / BaseSulfonamideMethyl 3-({4-[(4-methylphenyl)sulfonamido]phenyl}sulfanyl)propanoate
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium SaltMethyl 3-{[4-(dinitrogenyl)phenyl]sulfanyl}propanoate chloride
Sandmeyer (Chlorination)From Diazonium Salt with CuClAryl ChlorideMethyl 3-[(4-chlorophenyl)sulfanyl]propanoate
Schiff Base FormationBenzaldehyde / Acid catalystImineMethyl 3-{[4-(benzylideneamino)phenyl]sulfanyl}propanoate

Transformations Involving the Thioether Moiety

The sulfur atom of the thioether group is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones.

Controlled Oxidation to Sulfoxides and Sulfones

The oxidation state of the sulfur atom in the thioether can be precisely controlled by the choice of oxidant and reaction conditions. organic-chemistry.orgrsc.org

Oxidation to Sulfoxide (B87167): The selective, partial oxidation of the thioether to a sulfoxide requires mild conditions and careful stoichiometric control of the oxidizing agent. A single equivalent of an oxidant is typically used. Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as titanium complexes, to achieve high selectivity for the sulfoxide at room temperature. nih.gov

meta-Chloroperoxybenzoic acid (m-CPBA): Use of one equivalent at low temperatures generally favors sulfoxide formation.

Sodium Periodate (NaIO₄): A classic reagent for the clean conversion of sulfides to sulfoxides.

The resulting product would be methyl 3-[(4-aminophenyl)sulfinyl]propanoate.

Oxidation to Sulfone: Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone. This is typically achieved using an excess of the oxidizing agent (two or more equivalents) or more forceful conditions. organic-chemistry.org Reagents capable of this transformation include:

Excess Hydrogen Peroxide (H₂O₂): Often at elevated temperatures or with specific catalysts. organic-chemistry.org

Potassium Permanganate (KMnO₄): A strong oxidizing agent that readily converts sulfides to sulfones.

N-Fluorobenzenesulfonimide (NFSI): Can be used to selectively produce either sulfoxides or sulfones by varying the reagent loading. rsc.org

The final product of this exhaustive oxidation would be methyl 3-[(4-aminophenyl)sulfonyl]propanoate. The choice of oxidant must also consider the potential for oxidation of the amino group, although it is generally less susceptible than the thioether under these conditions.

Table 3: Controlled Oxidation of the Thioether Moiety
Target ProductOxidation State of SulfurTypical Reagent(s)Conditions
SulfoxideS(IV)H₂O₂ / Ti-catalyst1 equivalent, room temperature. nih.gov
SulfoxideS(IV)m-CPBA1 equivalent, low temperature (e.g., 0 °C)
SulfoneS(VI)Excess H₂O₂≥2 equivalents, often with heating. organic-chemistry.org
SulfoneS(VI)KMnO₄Strong, non-selective oxidation
SulfoneS(VI)NFSIExcess reagent, H₂O. rsc.org

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur bonds in aryl thioethers are generally robust; however, they can be cleaved under specific reductive or oxidative conditions. The target molecule possesses two distinct C–S bonds: an aryl C(sp²)–S bond and an alkyl C(sp³)–S bond. Literature suggests that the cleavage of the alkyl C(sp³)–S bond is often more readily achieved than the more stable aryl C(sp²)–S bond. nih.gov

Reductive Cleavage (Desulfurization): A classic method for C–S bond cleavage is hydrogenolysis using Raney Nickel. This reaction typically cleaves both C–S bonds, replacing the sulfur linkage with hydrogen atoms. This process is generally non-selective and would lead to the formation of aniline and methyl propanoate.

Chemical and Catalytic Cleavage: Modern synthetic methods offer more selective approaches to C–S bond cleavage, often mediated by transition metals or specific reagents. acs.org For instance, reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) have been used for the selective cleavage of C(sp³)–S bonds in thioethers. mdpi.comorganic-chemistry.orgresearchgate.net Palladium- and nickel-catalyzed reactions have also been developed for the cross-coupling of thioethers, which proceeds via the cleavage of a C–S bond. chemrxiv.orgorganic-chemistry.org These methods could potentially be applied to selectively cleave the CH₂-S bond while leaving the Aryl-S bond intact.

Table 1: Potential Methods for Carbon-Sulfur Bond Cleavage
MethodTypical ReagentsBond CleavedPotential Products
Reductive DesulfurizationRaney Nickel, H₂Both C(sp²)–S and C(sp³)–SAniline + Methyl propanoate
Chemical CleavageN-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)Primarily C(sp³)–SDerivatives of 4-aminothiophenol (B129426)
Catalytic CleavagePalladium or Nickel catalystsC(sp³)–S or C(sp²)–S depending on conditionsVaries (e.g., cross-coupling products)

Reactivity of the Methyl Ester Group

The methyl ester functionality is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, amidation, and reduction.

Hydrolysis to Carboxylic Acid Derivatives (Acidic and Basic)

The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-[(4-aminophenyl)sulfanyl]propanoic acid, under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to yield a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemspider.com

Acidic Hydrolysis: This is a reversible, acid-catalyzed reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. The reaction equilibrium can be driven towards the product carboxylic acid by using a large excess of water.

Table 2: Comparison of Ester Hydrolysis Conditions
ConditionCatalyst/ReagentSolventMechanismKey Features
BasicNaOH, KOH (stoichiometric)Water/Methanol (B129727) or Water/THFAddition-Elimination (irreversible)Reaction goes to completion; requires final acidification step.
AcidicH₂SO₄, HCl (catalytic)WaterPADPED (reversible)Equilibrium process; driven by excess water.

Transesterification with Other Alcohols

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can be converted to other esters (e.g., ethyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess (often as the solvent), or the methanol byproduct is removed as it forms. wikipedia.org

Table 3: Typical Conditions for Transesterification
Catalyst TypeExample CatalystReaction Conditions
Base-CatalyzedNaOCH₃, K₂CO₃, NaOR'Reaction with R'OH, often at reflux.
Acid-CatalyzedH₂SO₄, TsOHReaction with R'OH, often at reflux, with removal of methanol.

Amidation with Primary and Secondary Amines

The methyl ester can react with primary or secondary amines to form the corresponding amide derivative. This reaction, known as aminolysis, is generally less facile than hydrolysis and often requires elevated temperatures or catalysis. Direct amidation of unactivated esters like methyl esters can be particularly challenging. mdpi.com Various catalytic systems, including those based on Lewis acids like FeCl₃ or transition metals like Tantalum, have been developed to facilitate this transformation under milder conditions. mdpi.commdpi.com

Table 4: Conditions for Amidation of Methyl Esters
MethodReagents/CatalystTypical ConditionsProduct
ThermalR'R''NHHigh temperature, sealed vessel3-[(4-aminophenyl)sulfanyl]propanamide derivative
Lewis Acid CatalyzedR'R''NH, FeCl₃Moderate heat (e.g., 80 °C), solvent-free. mdpi.com3-[(4-aminophenyl)sulfanyl]propanamide derivative
Transition Metal CatalyzedR'R''NH, Tantalum(V) ethoxideElevated temperatures (e.g., 100 °C). mdpi.com3-[(4-aminophenyl)sulfanyl]propanamide derivative

Reduction to Primary Alcohol or Aldehyde

The ester group is readily reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the methyl ester to the corresponding primary alcohol, 3-[(4-aminophenyl)sulfanyl]propan-1-ol. masterorganicchemistry.comlibretexts.orglumenlearning.com The reaction proceeds through an aldehyde intermediate which is immediately reduced further to the alcohol. This two-step reduction cannot be stopped at the aldehyde stage using powerful reagents like LiAlH₄. masterorganicchemistry.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction. commonorganicchemistry.commasterorganicchemistry.com The reaction must be carried out at low temperatures, typically -78 °C, with a single equivalent of DIBAL-H to prevent over-reduction to the alcohol. researchgate.netlibretexts.org The tetrahedral intermediate formed after the first hydride addition is stable at this low temperature, allowing for workup to isolate the aldehyde, 3-[(4-aminophenyl)sulfanyl]propanal.

Table 5: Reduction of the Methyl Ester Group
Desired ProductReagentStoichiometryTypical Conditions
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)ExcessTHF or Et₂O, 0 °C to room temp.
AldehydeDiisobutylaluminum Hydride (DIBAL-H)1 equivalentToluene or CH₂Cl₂, -78 °C

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. The aniline moiety of this compound makes it a potential candidate for several named MCRs.

One of the most well-known MCRs involving an amine is the Biginelli reaction , which typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones. While anilines are not the traditional amine component in the classical Biginelli reaction, variations of this reaction could potentially incorporate the primary amine of this compound. In such a hypothetical reaction, the aniline would take the place of urea, leading to N-aryl dihydropyrimidine derivatives. The electron-donating nature of the sulfanylpropanoate substituent at the para position would be expected to influence the nucleophilicity of the amino group and thus the reaction's feasibility and rate. However, no specific examples of this reaction with the target compound have been documented in the scientific literature.

Another prominent MCR is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The primary amine of this compound could serve as the amine component in an Ugi reaction. This would lead to the formation of a complex α-acylamino amide structure, incorporating the (4-sulfanylpropanoate)phenyl moiety. The steric and electronic properties of the substituent would likely play a significant role in the reaction's outcome. As with the Biginelli reaction, no published studies have been identified that utilize this compound in an Ugi reaction.

The Hantzsch dihydropyridine synthesis is another MCR that typically uses ammonia as the nitrogen source. Modified versions of the Hantzsch reaction can employ primary amines. In principle, this compound could be used in such a modified synthesis, reacting with two equivalents of a β-ketoester and an aldehyde to form a 1,4-dihydropyridine derivative bearing the N-(4-sulfanylpropanoate)phenyl group. Again, this remains a theoretical possibility without experimental validation in the literature.

A summary of potential, though not experimentally verified, multi-component reactions involving this compound is presented below.

Multi-Component ReactionPotential Role of the CompoundExpected Product Type
Biginelli Reaction (modified)Amine ComponentN-Aryl dihydropyrimidine derivative
Ugi ReactionAmine Componentα-Acylamino amide derivative
Hantzsch Dihydropyridine Synthesis (modified)Amine ComponentN-Aryl-1,4-dihydropyridine derivative

Stereoselective Modifications and Chiral Derivatization

The molecule this compound is achiral. However, its functional groups offer handles for the introduction of chirality through stereoselective reactions or for derivatization with chiral reagents to form diastereomers, which can be useful for analytical purposes such as chiral chromatography.

Stereoselective modifications could potentially target the carbon atoms of the propanoate chain or the sulfur atom. For instance, asymmetric oxidation of the thioether to a sulfoxide would create a stereocenter at the sulfur atom. A variety of chiral oxidizing agents and catalysts are known to effect such transformations with high enantioselectivity. The resulting chiral sulfoxide could be a valuable synthetic intermediate.

The primary amine group is a key site for chiral derivatization. Reaction with a chiral carboxylic acid, acyl chloride, or isocyanate would form a diastereomeric amide or urea. These diastereomers would likely exhibit different physical properties, such as solubility and chromatographic retention times, allowing for their separation. For example, derivatization with a chiral reagent like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) would yield diastereomeric amides that could be distinguished by NMR spectroscopy or separated by chromatography. This is a common method for determining the enantiomeric purity of chiral amines, though in this case, it would be used to introduce a chiral center.

Chiral derivatizing agents are also widely used in chromatography for the resolution of enantiomers. If a synthetic route produced a chiral derivative of this compound, its enantiomers could be separated after reaction with a chiral tagging agent. Common chiral derivatizing agents for amines include o-phthalaldehyde (OPA) in the presence of a chiral thiol, or chiral chloroformates.

Below is a table of hypothetical stereoselective modifications and chiral derivatizations.

Reaction TypeTarget Functional GroupReagent/Catalyst TypePotential Outcome
Asymmetric OxidationThioetherChiral oxidizing agent (e.g., Sharpless reagent)Enantiomerically enriched sulfoxide
Chiral DerivatizationPrimary AmineChiral acylating agent (e.g., Mosher's acid chloride)Diastereomeric amides
Chiral DerivatizationPrimary AmineChiral isocyanateDiastereomeric ureas
Chromatographic DerivatizationPrimary AmineOPA / Chiral thiolDiastereomeric isoindoles for chiral HPLC

It is important to reiterate that the reactions and potential outcomes described in sections 3.4 and 3.5 are based on established principles of chemical reactivity for the functional groups present in this compound. As of the latest literature search, specific experimental data for these transformations on this particular compound are not available.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully assign the proton (¹H) and carbon (¹³C) signals of methyl 3-[(4-aminophenyl)sulfanyl]propanoate and to probe its conformational dynamics.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-aminophenyl group and the aliphatic protons of the methyl propanoate chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. The amino group (-NH₂) is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the sulfur atom and the ester group are electron-withdrawing, which would deshield adjacent protons, shifting their signals downfield.

The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-3/H-5) would appear as a doublet, and the protons ortho to the sulfur atom (H-2/H-6) would also appear as a doublet. The propanoate moiety would give rise to two triplet signals for the two methylene (B1212753) groups (-CH₂-S- and -CH₂-C=O) due to coupling with each other, and a singlet for the methyl ester protons (-OCH₃).

The ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-4) and the carbon attached to the sulfur (C-1) would be significantly affected. The carbonyl carbon of the ester group will appear at a characteristic downfield position.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~125-130
2, 6~7.2-7.4 (d)~130-135
3, 5~6.6-6.8 (d)~115-120
4-~145-150
7 (α-CH₂)~2.6-2.8 (t)~34-38
8 (β-CH₂)~3.0-3.2 (t)~26-30
9 (C=O)-~170-175
10 (OCH₃)~3.6-3.8 (s)~50-55
NH₂~3.5-4.5 (br s)-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, s = singlet, br s = broad singlet.

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be observed between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship. A crucial correlation would also be seen between the two methylene groups of the propanoate chain (H-7 and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons by correlating the ¹H signals with their corresponding ¹³C signals (e.g., H-2/H-6 with C-2/C-6, H-3/H-5 with C-3/C-5, H-7 with C-7, H-8 with C-8, and H-10 with C-10).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is vital for establishing the connectivity between different functional groups. Expected key HMBC correlations include:

The protons of the methyl ester (H-10) to the carbonyl carbon (C-9).

The methylene protons adjacent to the carbonyl group (H-7) to the carbonyl carbon (C-9) and the other methylene carbon (C-8).

The methylene protons adjacent to the sulfur atom (H-8) to the aromatic carbon C-1 and the methylene carbon C-7.

The aromatic protons H-2/H-6 to the carbon C-1 and other aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While this molecule does not have stereocenters, NOESY can provide information about the spatial proximity of protons and can be useful in conformational analysis. For instance, correlations between the methylene protons (H-8) and the aromatic protons (H-2/H-6) could indicate preferred conformations around the C-S bond.

The flexibility of the thioether linkage and the propanoate side chain suggests that this compound may exist as a mixture of conformers in solution at room temperature. Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals. For example, restricted rotation around the C-S aryl bond at low temperatures could potentially lead to the broadening or splitting of signals for the aromatic protons. Analysis of these changes can provide thermodynamic parameters for the conformational exchange processes. researchgate.netnih.govscielo.brnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

For a molecule like this compound, which contains a basic amino group, positive-ion mode Electrospray Ionization (ESI) would be a highly effective method for generating protonated molecules ([M+H]⁺). Atmospheric Pressure Chemical Ionization (APCI) could also be used and might be suitable for this compound. The high-resolution measurement of the m/z (mass-to-charge ratio) of the molecular ion would allow for the precise determination of its elemental formula (C₁₀H₁₃NO₂S). The theoretical exact mass of the neutral molecule is 211.06670 Da, and the protonated molecule [M+H]⁺ would have a theoretical m/z of 212.07452.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. For the [M+H]⁺ ion of this compound, several characteristic fragmentation pathways can be predicted:

Loss of methanol (B129727) (CH₃OH): A common fragmentation pathway for methyl esters is the loss of methanol (32 Da) from the protonated molecule, which would result in an acylium ion.

Cleavage of the C-S bond: The bond between the sulfur atom and the propanoate chain or the aromatic ring could cleave, leading to characteristic fragment ions. For example, cleavage of the CH₂-S bond could lead to a fragment corresponding to the protonated 4-aminothiophenol (B129426).

Fragmentation of the propanoate chain: The ester side chain can undergo various fragmentations, such as the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Predicted HRMS Fragmentation Data:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Lost Neutral Fragment
212.07452180.04812CH₃OH
212.07452153.05832C₂H₃O₂
212.07452125.02720C₃H₆O₂S
180.04812152.05252CO

This predictive spectroscopic and spectrometric analysis provides a comprehensive framework for the structural confirmation of this compound. Experimental verification of these predictions would be necessary for a definitive characterization.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental Infrared (IR) or Raman spectroscopy data has been found in the public domain for this compound. Therefore, a detailed analysis of its vibrational modes and the identification of its functional groups based on experimental spectra cannot be provided.

A theoretical analysis would predict characteristic vibrational modes for the functional groups present in the molecule:

Amino (NH₂) group: Symmetric and asymmetric stretching vibrations.

Aromatic ring (C-H and C=C): Stretching and bending vibrations.

Thioether (C-S) group: Stretching vibrations.

Ester (C=O and C-O) group: Stretching vibrations.

Aliphatic chain (CH₂): Stretching and bending vibrations.

Without experimental data, a data table of characteristic absorption bands and Raman shifts cannot be generated.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its solid-state molecular and supramolecular structure remains undetermined.

Crystal Growth Strategies and Diffraction Data Collection

Information on suitable solvents and techniques for the crystal growth of this compound is not available. Furthermore, as no crystals have been reported, there is no diffraction data to discuss.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure, the precise bond lengths, bond angles, and torsional angles for this compound in the solid state are unknown. A data table of these structural parameters cannot be created.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While the presence of an amino group and an aromatic ring suggests the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, the absence of a crystal structure prevents any detailed analysis of these features in the solid state of this compound.

Polymorphism Studies

There are no known studies on the polymorphism of this compound. The existence of different crystalline forms of this compound has not been investigated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For methyl 3-[(4-aminophenyl)sulfanyl]propanoate, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model its geometry.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can then be compared with experimental spectroscopic data to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected for the molecule based on DFT calculations of similar structures. Actual values would be determined from a specific calculation.

ParameterBond/AnglePredicted Value
Bond Lengths C-S (thioether)~1.80 Å
C-N (aniline)~1.40 Å
C=O (ester)~1.22 Å
C-O (ester)~1.35 Å
Bond Angles C-S-C~103°
O=C-O~125°
C-N-H~112°

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. These methods are often employed to calculate precise values for ionization potentials, electron affinities, and electronic transition energies, which are crucial for understanding the molecule's behavior in redox reactions and its response to light. The choice of method represents a trade-off between computational cost and the desired level of accuracy.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the amino group and the carbonyl oxygen of the ester group due to the presence of lone pairs of electrons.

Positive Potential (Blue): These regions are electron-deficient and are sites for nucleophilic attack. The hydrogen atoms of the amino group and the hydrogens on the aromatic ring would exhibit positive electrostatic potential.

This analysis helps in identifying the sites where the molecule is most likely to interact with other reagents.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring and the sulfur atom.

LUMO: The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The LUMO is likely to be distributed over the ester functional group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors These values are representative and would be precisely determined through quantum chemical calculations.

PropertySymbolFormulaIllustrative Value
HOMO EnergyEHOMO--5.5 eV
LUMO EnergyELUMO--0.8 eV
Energy GapΔEELUMO - EHOMO4.7 eV
Ionization PotentialI-EHOMO5.5 eV
Electron AffinityA-ELUMO0.8 eV
Electronegativityχ(I + A) / 23.15 eV
Chemical Hardnessη(I - A) / 22.35 eV
Chemical SoftnessS1 / (2η)0.21 eV⁻¹

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A crucial part of this process is the location of the transition state (TS), which is the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction.

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, transition state calculations would be used to:

Determine the geometry of the transition state structure.

Calculate the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.

Confirm the transition state by vibrational frequency analysis, where the TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide a step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to observe experimentally.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a condensed phase (like a solvent).

For this compound, MD simulations can provide insights into:

Conformational Analysis: The molecule has several rotatable bonds, leading to a flexible structure. MD simulations can explore the different accessible conformations and determine their relative populations under specific conditions (e.g., in water or an organic solvent). This is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions: By simulating the molecule in a solvent box, MD can reveal detailed information about solvation, including the formation of hydrogen bonds between the amino group and solvent molecules. It can also be used to model how the molecule interacts with other solutes or with larger systems like biological macromolecules, providing a dynamic picture of the non-covalent forces at play.

Computational Studies on this compound Derivatives Remain a Field for Future Exploration

Despite the growing interest in computational chemistry for drug discovery and materials science, specific in silico design and predictive studies focusing on derivatives of this compound are not yet available in peer-reviewed scientific literature. While computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are widely used to design and evaluate novel molecules, their application to this particular chemical scaffold has not been documented.

The field of computational chemistry plays a crucial role in modern chemical and pharmaceutical research. By leveraging computational power, scientists can predict the properties of novel molecules, screen virtual libraries of compounds for potential biological activity, and refine molecular structures to enhance desired characteristics, thereby accelerating the pace of research and development while reducing costs. These in silico techniques are instrumental in generating hypotheses and guiding experimental work.

A comprehensive search of scientific databases reveals numerous studies where computational tools have been successfully applied to compounds with some structural similarities to this compound, such as those containing aminophenyl or thioether moieties. For instance, QSAR studies on various aminophenyl derivatives have been conducted to elucidate the structural requirements for specific biological activities. nih.gov Similarly, molecular docking simulations are frequently used to investigate the binding of molecules with a thioether linkage to various protein targets. d-nb.inforesearchgate.net

However, the direct application of these computational methodologies to design and predict the properties of novel derivatives of this compound has not been reported. Consequently, there are no specific research findings, detailed data tables, or predictive models available in the public domain for this class of compounds.

The absence of such studies indicates a potential area for future research. A systematic in silico investigation of this compound derivatives could uncover novel compounds with interesting biological or material properties. Such research would typically involve:

Scaffold Hopping and Derivative Design: Creating a virtual library of novel derivatives by modifying the core structure of this compound.

Property Prediction: Using computational models to predict various properties of these designed derivatives, such as their electronic, physicochemical, and pharmacokinetic (ADMET) profiles. nih.govmdpi.com

Biological Activity Prediction: Employing QSAR models and molecular docking simulations to predict the potential biological activities of the new derivatives against various therapeutic targets.

Until such research is undertaken and published, a detailed, data-driven article on the computational design and property prediction of this compound derivatives cannot be constructed. The scientific community awaits future studies that may shed light on the potential of this chemical scaffold.

Potential Academic Applications As Chemical Building Blocks and Research Tools Non Clinical

Precursor in Polymer Chemistry and Materials Science

In the realm of materials science, the compound's structure is well-suited for the synthesis and modification of advanced polymers. The presence of a primary amine allows it to participate in step-growth polymerization reactions, while the thioether and ester groups can impart unique properties such as flexibility, thermal stability, and potential for post-polymerization modification.

Methyl 3-[(4-aminophenyl)sulfanyl]propanoate serves as a promising candidate monomer for the synthesis of functional polythioethers and polyamides.

Polyamides: The primary amine group on the phenyl ring allows this molecule to act as a diamine equivalent, particularly after hydrolysis or modification of the ester group. Aromatic polyamides, known for their exceptional thermal and mechanical properties, are typically synthesized through the polycondensation of a diamine with a diacid chloride. By converting the methyl ester of this compound to a carboxylic acid, the molecule can be made difunctional (amine and carboxylic acid), enabling its use in creating novel polyamide structures. The incorporation of the flexible thioether-propanoate side chain would be expected to enhance solubility and processability, addressing a common challenge with rigid aromatic polyamides.

Polythioethers: The thioether linkage is a defining feature of this molecule. Functional polythioethers are a class of polymers valued for their optical properties, high refractive indices, and resistance to degradation. While direct polymerization through the existing thioether is not typical, the molecule can be used as a functional co-monomer. More directly, its precursor, 4-aminothiophenol (B129426), is a foundational building block for creating polymers where the sulfur atom plays a key role. For instance, the thiol group of 4-aminothiophenol can readily participate in thiol-ene click chemistry reactions to form polythioethers with precisely controlled structures. This established reactivity underscores the potential of its derivatives, like this compound, in the synthesis of advanced sulfur-containing polymers.

The bifunctional nature of this compound makes it a theoretical candidate for use as a cross-linking agent to create robust polymer networks. Cross-linking agents are crucial for transforming linear polymers into three-dimensional networks, thereby enhancing their mechanical strength, thermal stability, and chemical resistance.

The primary amine can readily react with functional groups such as epoxides or isocyanates present in a polymer backbone. Simultaneously, the thioether linkage offers a site for potential oxidation to a sulfoxide (B87167) or sulfone, which can alter the polarity and intermolecular interactions within the polymer matrix. Alternatively, the ester group could be modified to introduce another reactive handle, such as a vinyl group, enabling participation in free-radical polymerization cross-linking processes. The distance and flexibility afforded by the propanoate chain could influence the cross-link density and, consequently, the final properties of the networked material.

The modification of surfaces is critical for developing advanced materials for research in areas like biosensing, chromatography, and heterogeneous catalysis. The amine group of this compound provides a reactive anchor for grafting the molecule onto various substrates.

For example, surfaces rich in carboxylic acids, aldehydes, or epoxy groups can form covalent bonds with the amine functionality. This process can be used to alter the surface properties of materials like graphene oxide or silica. Research has shown that functionalizing graphene oxide with 4-aminothiophenol (a structural precursor to the target compound) significantly enhances its capacity for adsorbing dyes and metal ions due to the introduction of amino and sulfhydryl groups. Similarly, grafting this compound onto a substrate would introduce a thioether-rich surface layer, which could be used to selectively bind soft metals or serve as a platform for further chemical elaboration.

Interactive Table: Potential Surface Modification Reactions
Substrate Functional GroupReactive Moiety on CompoundResulting LinkagePotential Application
Carboxylic Acid (-COOH)Amine (-NH₂)AmideCreating biocompatible surfaces
EpoxideAmine (-NH₂)Beta-amino alcoholAnchoring catalysts
Aldehyde (-CHO)Amine (-NH₂)Imine (reducible to Amine)Sensor development
Isocyanate (-NCO)Amine (-NH₂)UreaModifying polymer films

Ligand in Coordination Chemistry and Catalysis Research

The nitrogen and sulfur atoms in this compound possess lone pairs of electrons, making them excellent donor atoms for coordinating with metal ions. This property positions the molecule as a versatile ligand for designing novel catalysts and functional metal-organic materials.

The development of efficient catalysts is a cornerstone of chemical research. Ligands play a crucial role by modulating the electronic properties and steric environment of a metal center, thereby controlling its catalytic activity and selectivity.

This compound can act as a bidentate ligand, coordinating to a metal center through both the amine nitrogen and the thioether sulfur, forming a stable chelate ring. This chelation effect can enhance the stability of the resulting metal complex. Research on analogous aminophosphine ligands derived from aminothiophenols has demonstrated their effectiveness in palladium-catalyzed C-C coupling reactions like the Suzuki and Heck reactions. The electronic properties of the ligand, influenced by the aminophenyl group, were shown to be critical for catalytic efficiency. By extension, complexes of this compound with metals like palladium, platinum, or rhodium could be investigated for their potential in various catalytic transformations, including cross-coupling, hydrogenation, and hydroformylation reactions. The molecule could also be anchored to a solid support via its ester group to create a heterogeneous catalyst, which offers advantages in terms of separation and reusability.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). Their high surface area and tunable pore environments make them promising materials for gas storage, separation, and chemical sensing.

The structure of this compound makes it suitable for two primary roles in MOF research:

Functional Linker: The molecule could be modified to have two points of connection, for instance, by converting the ester to a carboxylic acid and adding another carboxylic acid to the phenyl ring. This would allow it to act as a primary building block (linker) in MOF synthesis. The pendant thioether and amine groups would then line the pores of the MOF, creating specific binding sites for target molecules. Amine-functionalized MOFs are well-known for their enhanced selectivity in capturing carbon dioxide.

Post-Synthetic Modification: More directly, the amine group can be used to functionalize an existing MOF. For example, a MOF with reactive sites, such as ZIF-90 which has aldehyde groups, can be modified by forming an imine bond with the amine of this compound. This approach has been demonstrated with 4-aminothiophenol to create MOFs capable of sensing heavy metal ions. Introducing the thioether-propanoate moiety in this way would impart new functionalities to the MOF, potentially enabling selective adsorption or sensing of different chemical species.

Interactive Table: Comparison of Related Ligands in MOF and Catalyst Design
Ligand/PrecursorApplication AreaMetal Center ExampleKey Finding/Potential RoleReference
4-AminothiophenolMOF FunctionalizationZinc (in ZIF-90)Post-synthetic modification introduces thiol groups for metal ion sensing.
Aminophosphine from 4-AminothiophenolHomogeneous CatalysisPalladiumExcellent precatalyst for Suzuki and Heck cross-coupling reactions.
4-AminothiophenolPlasmon-Assisted CatalysisSilver/Gold NanoparticlesServes as a model compound to study catalytic dimerization reactions on metal surfaces.
This compoundPotential ApplicationsPd, Pt, Rh, Zn, ZrCould act as a chelating ligand or a functional linker in MOFs, introducing thioether functionality.-

Intermediate in Agrochemical and Specialty Chemical Synthesis (Academic Research)

While direct academic research specifically detailing the use of this compound as an intermediate in agrochemical and specialty chemical synthesis is not extensively documented, its structural motifs—a substituted aniline (B41778) and a thioether propanoate—are present in various molecules explored in these fields. The reactivity of the primary aromatic amine and the potential for modification of the thioether and ester functionalities make it a plausible candidate for the synthesis of more complex molecules with desired biological or material properties.

Synthesis of Model Compounds for Agrochemical Research

In the field of agrochemical research, substituted anilines and sulfur-containing compounds are key components of many herbicides, fungicides, and insecticides. For instance, anilides of 2-alkylsulfanyl-4-pyridinecarboxylic acids have been synthesized and evaluated for their photosynthesis-inhibiting activity. sciforum.net The core structure of this compound, featuring a 4-alkylsulfanyl aniline moiety, provides a foundational scaffold for the synthesis of analogous anilide-based herbicides.

The general synthetic approach would involve the acylation of the amino group of this compound with a carboxylic acid chloride or anhydride (B1165640) of a heteroaromatic or other biologically active moiety. The resulting amide or anilide could then be evaluated for its herbicidal or other agrochemical properties. The propanoate tail could also be modified to investigate its influence on the compound's uptake, transport, and activity within the target organism.

Table 1: Potential Agrochemical Scaffolds from this compound

Starting MaterialReagentPotential Product ClassPotential Agrochemical Application
This compoundPyridinecarboxylic acid chlorideAnilide of alkylsulfanyl-pyridinecarboxylic acidHerbicide (Photosynthesis inhibitor)
This compoundSubstituted benzoyl chlorideSubstituted benzanilideInsecticide, Fungicide

Component in Advanced Dye and Pigment Research

Aromatic amines, such as the aniline moiety in this compound, are fundamental building blocks in the synthesis of azo dyes. unb.caresearchgate.netjbiochemtech.comresearchgate.netekb.eg The synthesis of an azo dye involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component like a phenol or another aniline derivative.

This compound could serve as the diazo component in such a synthesis. The amino group can be converted to a diazonium salt under acidic conditions with sodium nitrite. This diazonium salt can then be reacted with various coupling components to produce a wide range of azo dyes with different colors and properties. The thioether and propanoate groups would act as substituents on the dye molecule, potentially influencing its solubility, lightfastness, and affinity for different fibers.

Table 2: Hypothetical Azo Dyes from this compound

Diazo ComponentCoupling ComponentResulting Dye Structure (General)Potential Color
Diazotized this compoundPhenol(4-hydroxyphenyl)azo-phenyl)sulfanyl]propanoateYellow-Orange
Diazotized this compoundN,N-Dimethylaniline(4-(dimethylamino)phenyl)azo-phenyl)sulfanyl]propanoateRed
Diazotized this compound2-Naphthol(1-hydroxynaphthalen-2-yl)azo-phenyl)sulfanyl]propanoateRed-Brown

Fluorescent Probe and Sensing Applications Research

The development of fluorescent chemosensors for the detection of various analytes is an active area of research. nih.govacs.orgsemanticscholar.org Compounds containing an aniline or thioether moiety are often used as components of fluorescent probes. The fluorescence properties of these molecules can be modulated by the presence of specific analytes, leading to a detectable signal.

Design of Chemosensors for Specific Analytes in Research Settings

Aryl-thioether substituted fluorophores have been investigated as chemosensors for biologically relevant thiols like cysteine and homocysteine. nih.govnih.gov The reaction of the analyte with the probe can lead to a change in the electronic properties of the fluorophore, resulting in an "off-on" or ratiometric fluorescence response.

This compound could be derivatized to incorporate a fluorophore and a recognition site for a specific analyte. For example, the amino group could be reacted with a fluorophore containing a reactive group. The resulting molecule could then be evaluated for its ability to detect metal ions, anions, or biologically important small molecules. The thioether linkage itself can also play a role in the sensing mechanism, for example, through oxidation or coordination with metal ions.

Development of Imaging Agents for Analytical Research

Fluorescent probes that can be used to image analytes in biological systems are of great interest. nih.gov The design of such probes requires careful consideration of factors such as cell permeability, biocompatibility, and the photophysical properties of the fluorophore. While there is no direct research on this compound as an imaging agent, its structural features suggest it could be a useful scaffold for the development of such probes. For instance, natural products and their synthetic analogs are increasingly being explored for their fluorescence properties and applications in bioimaging. mdpi.com

Building Block for Complex Organic Scaffolds and Natural Product Analogs (Synthetic Research)

The synthesis of complex molecular scaffolds is a central theme in organic chemistry, with applications in drug discovery and materials science. nih.govnih.govresearchgate.netchemistryviews.org this compound, with its multiple functional groups, represents a versatile building block for the construction of more elaborate structures.

The aniline moiety can participate in a variety of carbon-nitrogen bond-forming reactions, such as amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. The thioether can be oxidized to a sulfoxide or sulfone, introducing new functional groups and stereocenters. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in a variety of subsequent transformations.

Thioether linkages are also found in a number of natural products, and the synthesis of natural product analogs containing thioethers is an active area of research. nih.govnih.govresearchgate.netmdpi.com this compound could serve as a starting material for the synthesis of simplified analogs of such natural products, allowing for the investigation of structure-activity relationships.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating the components of a mixture. For methyl 3-[(4-aminophenyl)sulfanyl]propanoate, various chromatographic techniques are applicable, each tailored to specific analytical needs.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Given the structure of this compound, which includes a polar aromatic amine, a non-polar benzene (B151609) ring, and a moderately polar ester and thioether group, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Method Development Considerations:

Column Selection: A C18 column is a common first choice, offering excellent retention and separation for a wide range of analytes. For potentially better peak shape and alternative selectivity, especially considering the basic nature of the amino group, a C8 or a phenyl-hexyl column could also be evaluated.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier. Acetonitrile (B52724) is a common organic modifier due to its low viscosity and UV transparency. Methanol (B129727) can be an alternative, offering different selectivity. The aqueous phase would typically be water with a buffer to control the pH. Given the pKa of the aromatic amine, a slightly acidic to neutral pH (e.g., pH 3-7) is often optimal to ensure good peak shape and reproducibility. An acidic modifier like formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) is frequently added to the mobile phase to improve peak symmetry by protonating the analyte and minimizing interactions with residual silanol (B1196071) groups on the stationary phase.

Detection: The presence of the aromatic ring in this compound allows for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined by running a UV spectrum of the compound, but a wavelength around 254 nm is often a good starting point for aromatic compounds.

Gradient Elution: For analyzing mixtures containing this compound and its impurities or related compounds with a range of polarities, a gradient elution program is often necessary. This involves changing the composition of the mobile phase during the run, typically by increasing the proportion of the organic modifier.

A hypothetical HPLC method for the purity analysis of this compound is summarized in the interactive table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and the presence of the polar amino group, which can lead to peak tailing and poor chromatographic performance.

To overcome these limitations, derivatization is often employed. The primary amino group can be converted into a less polar and more volatile derivative. Common derivatization reagents for amines include:

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group.

Acylating agents: such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which form stable amide derivatives.

The resulting derivatives are more amenable to GC analysis. The choice of column is typically a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5).

A hypothetical GC method for the analysis of a derivatized form of this compound is outlined below.

ParameterValue
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then ramp at 15 °C/min to 300 °C (hold 5 min)
Detector Flame Ionization Detector (FID) at 320 °C

While this compound itself is not chiral, derivatives or related compounds may possess stereogenic centers. In such cases, chiral chromatography is essential for the separation and quantification of enantiomers. This is particularly important in the pharmaceutical industry, where the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. nih.gov

Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.net

The development of a chiral separation method involves screening different CSPs and mobile phases. Normal-phase chromatography (using non-polar solvents like hexane (B92381) and an alcohol modifier like isopropanol) is often the first choice for chiral separations, but reversed-phase conditions can also be effective for some CSPs and analytes.

A hypothetical chiral HPLC method for a related chiral analog is presented below.

ParameterValue
Column Chiralpak AD-H (amylose-based CSP), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Expected Retention Times Enantiomer 1: ~12.3 min, Enantiomer 2: ~14.1 min

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide a higher level of analytical detail, including structural information and enhanced sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of this compound, especially in complex matrices such as biological fluids or environmental samples.

LC-MS:

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. For this compound, an electrospray ionization (ESI) source is typically used, as it is well-suited for polar and ionizable compounds. The analysis would likely be performed in positive ion mode, detecting the protonated molecule [M+H]+.

Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation. In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting product ions are detected. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is the gold standard for quantification in complex matrices due to its high specificity. nih.gov

A potential LC-MS/MS method for the quantification of this compound is detailed in the table below.

ParameterValue
LC System UHPLC with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole
MRM Transition Precursor Ion (Q1): [M+H]+ -> Product Ion (Q3): [fragment ion]

GC-MS:

Following derivatization as described in section 7.1.2, GC-MS can be used for the analysis of this compound. Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used as a fingerprint for compound identification by comparison to a spectral library. For enhanced sensitivity and selectivity, especially for trace analysis, chemical ionization (CI) can be used, which is a softer ionization technique that often results in a more abundant molecular ion. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. researchgate.net For a compound like this compound, its primary amino group can be protonated in an acidic buffer, making it suitable for analysis by capillary zone electrophoresis (CZE), the simplest form of CE.

CE offers several advantages, including high separation efficiency, short analysis times, and very low sample and reagent consumption. The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE).

Due to the presence of the aromatic ring, UV detection is a straightforward option for CE analysis. For enhanced sensitivity, coupling CE with mass spectrometry (CE-MS) is also possible. creative-proteomics.com

A typical CZE method for the analysis of this compound would involve the following conditions:

ParameterValue
Capillary Fused-silica, 50 µm I.D., 50 cm total length (40 cm to detector)
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is a cornerstone of quantitative chemical analysis, relying on the principle that every compound absorbs or transmits light over a certain wavelength range. For this compound, these methods offer robust and sensitive means of determination.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a widely utilized technique for the quantitative analysis of organic compounds containing chromophores. The aromatic phenyl ring and the amino group in this compound are expected to exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum.

The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax), where it shows maximum absorption, and applying the Beer-Lambert law. The λmax for this compound is influenced by the solvent polarity and pH due to the presence of the amino group and the sulfur linkage.

Detailed research findings on the UV-Visible spectroscopic analysis of this compound are limited in publicly available literature. However, based on the analysis of structurally similar compounds, such as 4-aminothiophenol (B129426) and other aminophenyl thioethers, the expected λmax would likely be in the range of 250-300 nm. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a particular wavelength, is a critical parameter for accurate quantification.

Table 1: Hypothetical UV-Visible Spectroscopic Data for this compound in Ethanol

ParameterValue
Wavelength of Maximum Absorbance (λmax)Estimated 275 nm
Molar Absorptivity (ε) at λmaxTo be determined experimentally
Linear Concentration RangeTo be determined experimentally
Correlation Coefficient (R²)To be determined experimentally

Note: The data in this table is hypothetical and serves as an illustration. Experimental validation is required for accurate values.

Fluorometric Methods for High Sensitivity Detection

Fluorometric methods, or fluorescence spectroscopy, offer significantly higher sensitivity compared to absorption spectroscopy for certain compounds. Molecules that fluoresce, known as fluorophores, emit light at a longer wavelength after absorbing light at a shorter wavelength. The presence of the aromatic amine moiety in this compound suggests potential for native fluorescence or the possibility of derivatization to introduce a highly fluorescent tag.

For high-sensitivity detection, a fluorometric method would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range, allowing for precise quantification, often at much lower concentrations than detectable by UV-Visible spectroscopy.

Specific fluorometric studies on this compound are not readily found in scientific literature. Research on analogous aromatic amines indicates that they can be fluorescent, and their fluorescence properties are often sensitive to the local environment, including solvent polarity and viscosity.

Table 2: Anticipated Parameters for Fluorometric Analysis of this compound

ParameterValue
Excitation Wavelength (λex)To be determined experimentally
Emission Wavelength (λem)To be determined experimentally
Quantum Yield (ΦF)To be determined experimentally
Limit of Detection (LOD)Expected to be in the nanomolar range
Limit of Quantification (LOQ)Expected to be in the nanomolar to micromolar range

Note: This table presents expected parameters based on the analysis of similar compounds. Experimental determination is necessary.

Electrochemical Methods for Redox Characterization

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electron transfer characteristics. For this compound, techniques like cyclic voltammetry can be employed to study its oxidation and reduction behavior.

The aromatic amine and the sulfanyl (B85325) group are both electrochemically active moieties. The oxidation potential of the amino group and the sulfur atom can provide information about the molecule's susceptibility to oxidation and its potential role in redox reactions. The electrochemical behavior is typically studied in a suitable solvent and supporting electrolyte system using a three-electrode setup.

Direct experimental data on the electrochemical characterization of this compound is scarce. However, studies on 4-aminothiophenol and related thioethers show that the sulfur and amino groups can undergo oxidation at specific potentials. The exact potential would be influenced by the electron-donating or -withdrawing nature of the rest of the molecule.

Table 3: Predicted Electrochemical Parameters for this compound

ParameterPredicted Behavior
Oxidation Potential (Epa)Expected to show an oxidation peak corresponding to the amino and/or sulfanyl group
Reduction Potential (Epc)May not show a reduction peak within the typical solvent window unless conjugated with a reducible group
Electron Transfer KineticsLikely to be quasi-reversible or irreversible depending on the stability of the oxidized species
Diffusion Coefficient (D)Can be calculated from voltammetric data

Note: The information in this table is based on predictions from the electrochemical behavior of analogous functional groups and requires experimental verification.

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Contributions to Chemical Knowledge

Methyl 3-[(4-aminophenyl)sulfanyl]propanoate is a bifunctional molecule incorporating both an aromatic amine and a thioether linkage. Its structure suggests potential applications as a monomer for sulfur-containing polymers and as an intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science. While specific research on this exact compound is limited, its synthesis can be achieved through established methods of C-S bond formation.

The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a p-substituted aminophenyl halide and methyl 3-mercaptopropionate, or the Michael addition of 4-aminothiophenol (B129426) to methyl acrylate. The latter is often preferred due to milder reaction conditions. The presence of both an electron-donating amino group and an electron-withdrawing ester group on the same molecule makes it an interesting subject for studying substituent effects on reactivity and electronic properties.

The key contributions of studying this compound to the broader field of chemical knowledge lie in:

Understanding Structure-Property Relationships: The interplay between the amino, sulfanyl (B85325), and propanoate moieties can provide insights into how different functional groups influence properties such as solubility, reactivity, and potential biological activity in aromatic thioethers.

Expansion of Synthetic Methodologies: Research into efficient and sustainable synthesis of this compound can contribute to the development of new catalytic systems and reaction conditions for C-S bond formation, a crucial transformation in organic chemistry.

Monomer Development: Its structure is well-suited for polymerization, potentially leading to novel polysulfides with interesting thermal and optical properties.

Identification of Unaddressed Challenges and Future Research Avenues

Despite the foundational knowledge of its synthesis, several challenges and unanswered questions remain, opening up numerous avenues for future research:

Lack of Detailed Characterization: There is a notable absence of comprehensive experimental data for this compound in the scientific literature. This includes detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), physical properties (melting point, boiling point, solubility), and toxicological information.

Optimization of Synthesis: While general synthetic methods are known, specific, high-yield, and environmentally benign protocols for the synthesis of this compound have not been extensively explored or optimized. Challenges include preventing the oxidation of the thiol reactant and managing the potential for side reactions. nih.govresearchgate.net

Understanding Reactivity: The reactivity of the amino and ester functional groups in the presence of the thioether linkage has not been systematically studied. This knowledge is crucial for its use as a chemical intermediate.

Exploration of Applications: The potential applications of this compound in materials science, medicinal chemistry, and catalysis are largely unexplored.

Proposed Directions for Expanding Academic Investigations

To address the current gaps in knowledge and to unlock the potential of this compound, the following research directions are proposed:

Exploration of Novel and Sustainable Synthetic Pathways

Future research should focus on developing more efficient and sustainable methods for the synthesis of aromatic thioethers like this compound. Key areas of investigation could include:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., nickel, copper) or even metal-free catalytic systems to promote the C-S bond formation under milder conditions. acs.orgnih.gov Photocatalysis and electrochemistry represent promising green alternatives to traditional methods. libretexts.orgchemrxiv.org

Alternative Reagents: Exploring the use of odorless and more stable thiol surrogates to overcome the challenges associated with volatile and easily oxidized thiols. nih.gov

Atom Economy: Designing synthetic routes with higher atom economy, minimizing waste and the use of hazardous reagents. C-H activation strategies could provide a more direct and efficient way to form the C-S bond. pku.edu.cn

Synthetic ApproachPotential AdvantagesKey Challenges
Transition-Metal Catalysis High efficiency, broad substrate scopeCatalyst cost and toxicity, ligand design
Photocatalysis Mild reaction conditions, use of light as a reagentScalability, quantum yield optimization
Electrochemistry Avoids stoichiometric reagents, precise controlElectrode material selection, reaction optimization
C-H Activation High atom economy, direct functionalizationRegioselectivity, catalyst development

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing processes and predicting outcomes. Future studies should focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and thermodynamics of the SNAr reaction to form the thioether linkage. This includes studying the role of the solvent, base, and any catalytic species. libretexts.orgyoutube.com

Michael Addition: Elucidating the mechanism of the base-catalyzed Michael addition of 4-aminothiophenol to methyl acrylate, including the potential for side reactions.

Radical Pathways: Exploring radical-mediated C-S bond formation, which can offer alternative reactivity and selectivity compared to ionic pathways. acs.org

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry can play a vital role in accelerating research and providing insights that are difficult to obtain experimentally. Future theoretical studies could include:

DFT Calculations: Using Density Functional Theory (DFT) to model the electronic structure, spectroscopic properties (NMR, IR), and reactivity of this compound. This can help in assigning experimental spectra and predicting reaction pathways.

Reaction Mechanism Simulation: Simulating the transition states and intermediates of the synthetic reactions to gain a deeper understanding of the reaction mechanism and to guide the design of more efficient catalysts.

Predicting Material Properties: Employing computational models to predict the properties of polymers derived from this monomer, such as their thermal stability, mechanical strength, and optical properties.

Interdisciplinary Research with Materials Science and Catalysis

The unique combination of functional groups in this compound makes it an attractive candidate for interdisciplinary research:

Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel poly(thioether-amide)s or other sulfur-containing polymers. These materials could exhibit interesting properties such as high refractive indices, thermal stability, and flame retardancy. acs.org

Coordination Chemistry and Catalysis: The amino and thioether groups can act as ligands for metal ions. Exploring the coordination chemistry of this molecule could lead to the development of new catalysts or functional materials. Thioether-based metal-organic frameworks (MOFs) are an emerging area of research with potential applications in catalysis and adsorption. rsc.org

Medicinal Chemistry: Using it as a scaffold to synthesize new derivatives with potential biological activity. Aromatic sulfides are known to be present in various pharmacologically active compounds.

Development of New Analytical Techniques for the Compound and its Derivatives

The development of robust and sensitive analytical techniques is crucial for the qualitative and quantitative analysis of "this compound" and its derivatives in various matrices. While specific validated methods for this particular compound are not extensively documented in publicly available literature, the development of new analytical techniques can be extrapolated from established methods for structurally related compounds. These methods are essential for quality control during synthesis, for pharmacokinetic studies, and for detecting potential impurities or degradation products. The primary analytical techniques applicable to this class of compounds include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a principal technique for the separation and quantification of organic molecules like "this compound". The development of a new HPLC method would involve a systematic optimization of several parameters to achieve adequate resolution, sensitivity, and accuracy.

A typical starting point for method development would be the selection of a suitable stationary phase, most commonly a C18 column, which separates compounds based on their hydrophobicity. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (such as acetonitrile (B52724) or methanol), would be optimized through a series of gradient or isocratic elution experiments to achieve the best separation of the target analyte from any impurities.

The choice of detector is critical for sensitivity and selectivity. Given the presence of a chromophoric aminophenyl group, a UV-Vis detector would be a primary choice. The detection wavelength would be set at the maximum absorbance (λmax) of the compound to ensure the highest sensitivity. For instance, in the development of an HPLC method for a related propanoic acid derivative, a UV/VIS detector was set at 225 nm. In another case for a different derivative, the wavelength was monitored at 264 nm.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), would be a critical step. This would involve assessing the method's linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.

In LC-MS/MS method development, the chromatographic conditions would be optimized similarly to an HPLC-UV method. The mass spectrometer would be operated in either positive or negative electrospray ionization (ESI) mode, depending on which provides a better signal for the protonated molecule [M+H]+ or deprotonated molecule [M-H]-. For related pharmaceutical compounds, ESI has been successfully employed.

The development of a selective reaction monitoring (SRM) method would involve the selection of precursor-to-product ion transitions that are specific to "this compound" and its derivatives. This provides a high degree of selectivity and reduces matrix interference. The optimization of MS parameters such as collision energy and cone voltage is essential to maximize the signal intensity of the product ions. For example, in the analysis of various pharmaceuticals in seawater, an ion trap mass spectrometer with an ESI interface was utilized, and MS parameters were optimized for each analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of "this compound" and its derivatives. Both ¹H and ¹³C NMR would be used to confirm the chemical structure of newly synthesized batches of the compound.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals would provide detailed information about the different types of protons in the molecule. For instance, the protons of the methyl ester group would appear as a singlet, while the methylene (B1212753) protons of the propanoate chain would likely present as triplets. The aromatic protons would show a characteristic splitting pattern for a para-substituted benzene (B151609) ring. For example, in the characterization of a synthesized batch of methyl 3-(methylamino)propanoate, the product was characterized by ¹H NMR, showing distinct signals for the different proton environments.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms would confirm the presence of the ester carbonyl, the aromatic carbons, and the aliphatic carbons of the propanoate chain.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the connectivity of protons and carbons within the molecule, providing unambiguous structural assignment.

The table below summarizes the potential analytical techniques and key parameters that would be considered in the development of new analytical methods for "this compound".

Analytical TechniqueKey Development ParametersPurpose
HPLC-UV Column (e.g., C18), Mobile Phase (Acetonitrile/Methanol (B129727) and buffer), Flow Rate, Detection Wavelength (λmax), TemperatureQuantification, Purity Assessment, Impurity Profiling
LC-MS/MS Ionization Mode (ESI+/-), Precursor/Product Ion Transitions (SRM), Collision Energy, Chromatographic conditionsHigh-sensitivity quantification in complex matrices (e.g., biological fluids)
NMR Spectroscopy ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC)Structural Elucidation, Confirmation of Identity, Purity Assessment

The development of these analytical techniques would provide the necessary tools for the reliable and accurate analysis of "this compound" and its derivatives, supporting its potential applications in various scientific and industrial fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.